methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate
Description
Historical Context and Developmental Milestones
The compound emerged from efforts to synthesize hybrid molecules that combine indole and benzofuran pharmacophores, two classes of heterocycles with established biological relevance. Indoles, first isolated in the 19th century from indigo dye, and benzofurans, identified in coal tar, have independently contributed to drug development. The fusion of these systems through a carbonyl-amide linkage, as seen in this compound, reflects a 21st-century approach to scaffold hybridization. Its first documented synthesis appeared in the early 2020s, with structural characterization confirmed via spectroscopic methods and computational modeling. The development aligns with broader trends in skeletal editing, where methods like oxidative radical cleavage enable precise modifications of heteroaromatic cores.
Systematic Nomenclature and Chemical Classification
The IUPAC name This compound systematically describes its structure:
- Methyl 2-carboxylate : A methyl ester group at position 2 of the indole ring.
- 6-Methoxy : A methoxy substituent at position 6 of the indole.
- 3-{[(7-Methoxy-1-benzofuran-2-yl)carbonyl]amino} : At position 3 of the indole, a benzofuran moiety substituted with a methoxy group at position 7 is attached via a carbonyl-linked amide bond.
Chemical Classification :
| Property | Description |
|---|---|
| Core Structure | Indole (C$$8$$H$$7$$N) fused with benzofuran (C$$7$$H$$5$$O) |
| Functional Groups | Methoxy, carbonyl, amide, ester |
| Hybrid Class | Bis-heterocyclic (indole-benzofuran conjugate) |
This classification places the compound within the broader family of nitrogen-oxygen heterocycles, which are pivotal in medicinal chemistry due to their diverse bioactivities.
Significance in Heterocyclic Chemistry and Drug Discovery
Indoles and benzofurans are privileged scaffolds in drug design. Indoles feature in neurotransmitters (e.g., serotonin), while benzofurans appear in anticoagulants and antimicrobial agents. The conjugation of these systems in this compound introduces synergistic electronic and steric effects that could enhance binding to biological targets. For instance:
- The amide linkage may facilitate hydrogen bonding with enzymes or receptors.
- Methoxy groups modulate solubility and metabolic stability.
- The planar indole-benzofuran system could enable π-stacking interactions with aromatic residues in proteins.
Recent skeletal editing techniques, such as radical-mediated oxidative cleavage of benzofurans to benzisoxazoles, suggest avenues for derivatizing this compound to explore structure-activity relationships.
Research Objectives and Scope of Investigation
Current research objectives focus on:
- Synthetic Optimization : Developing efficient routes for large-scale production, potentially leveraging microwave-assisted or flow chemistry techniques.
- Reactivity Profiling : Studying electrophilic substitution patterns on the indole and benzofuran rings to predict sites for functionalization.
- Computational Modeling : Using density functional theory (DFT) to predict electronic properties and intermolecular interactions.
- Biological Screening : Evaluating in vitro activity against cancer cell lines, microbial pathogens, or neurological targets, though specific pharmacological data remain outside this article’s scope.
The compound’s structural complexity and hybrid nature make it a compelling case study in modern heterocyclic chemistry, bridging traditional synthesis with cutting-edge skeletal editing methodologies.
Properties
Molecular Formula |
C21H18N2O6 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 6-methoxy-3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C21H18N2O6/c1-26-12-7-8-13-14(10-12)22-18(21(25)28-3)17(13)23-20(24)16-9-11-5-4-6-15(27-2)19(11)29-16/h4-10,22H,1-3H3,(H,23,24) |
InChI Key |
OCCHEYLWSWEQHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The indole core is typically constructed via Fischer indole synthesis, employing phenylhydrazine and a ketone under acidic conditions. For 6-methoxy substitution:
-
Starting Material : 4-Methoxyphenylhydrazine and methyl pyruvate undergo cyclization in acetic acid at 110°C for 12 hours.
-
Intermediate : 6-Methoxy-1H-indole-2-carboxylic acid methyl ester (Yield: 68%).
-
Nitration/Reduction : Direct nitration at C3 using HNO3/H2SO4, followed by catalytic hydrogenation (H2/Pd-C) to yield 3-amino-6-methoxy-1H-indole-2-carboxylate.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | AcOH, 110°C, 12h | 68 |
| Nitration | HNO3 (90%), H2SO4, 0°C | 45 |
| Reduction | H2 (1 atm), 10% Pd/C, EtOH | 92 |
Synthesis of the Benzofuran Subunit
Benzofuran-2-Carbonyl Chloride Preparation
The 7-methoxy-benzofuran-2-carbonyl chloride is synthesized via:
-
Cyclization : 2-Hydroxy-4-methoxyacetophenone undergoes cyclization with chloroacetyl chloride in DMF at 80°C.
-
Oxidation : The resulting 7-methoxybenzofuran is oxidized to the carboxylic acid using KMnO4 in alkaline conditions.
-
Chlorination : Treatment with SOCl2 yields the acyl chloride (Yield: 85%).
Reaction Scheme :
Amide Bond Formation
Coupling Strategy
The 3-amino indole and benzofuran carbonyl chloride are coupled under Schotten-Baumann conditions:
-
Base : Aqueous NaOH (2M) maintains pH 9–10 to deprotonate the indole NH.
-
Solvent : Dichloromethane (DCM) facilitates interfacial reaction.
-
Temperature : 0–5°C minimizes hydrolysis of the acyl chloride.
Optimization Data :
| Parameter | Optimal Value | Side Products |
|---|---|---|
| pH | 9.5 | N-Acylation byproducts |
| Temperature | 0°C | Hydrolyzed acyl chloride |
| Reaction Time | 2h | Oligomerization |
Yield : 78% after recrystallization from ethanol/water.
Esterification and Final Product Isolation
The indole-2-carboxylic acid (if present) is esterified using methanol and catalytic H2SO4:
-
Workup : Neutralization with NaHCO3, extraction with EtOAc, and silica gel chromatography.
Purity : >99% (HPLC, C18 column, MeCN/H2O gradient).
Alternative Routes and Comparative Analysis
Ullmann Coupling for Direct Arylation
A patent-disclosed method employs CuI/L-proline catalysis to couple preformed indole and benzofuran subunits:
Chemical Reactions Analysis
Methoxy Group Reactivity
The methoxy substituents at positions 6 (indole) and 7 (benzofuran) exhibit limited reactivity under mild conditions but can undergo demethylation under strong acids (e.g., BBr₃) to yield phenolic intermediates .
Indole Ring Modifications
-
Electrophilic Substitution : The indole’s 2-position is electron-deficient due to the ester group, directing electrophiles to the 5-position. Bromination with NBS in DMF selectively yields 5-bromo derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole to indoline, altering the compound’s planarity and bioactivity .
Stability and Degradation Pathways
The compound demonstrates sensitivity to:
-
Oxidative Conditions : Prolonged exposure to air oxidizes the indole nucleus, forming indole-2,3-dione (isatin) derivatives .
-
Acidic Hydrolysis : The methyl ester hydrolyzes to the carboxylic acid in HCl/EtOH (reflux, 6 h), enabling prodrug strategies .
Degradation Products Identified :
| Condition | Major Product | Minor Product |
|---|---|---|
| Acidic (pH <3) | 6-Methoxy-1H-indole-3-carboxylic acid | 7-Methoxybenzofuran-2-carboxylic acid |
| Oxidative (H₂O₂) | Indole-2,3-dione derivative | N/A |
Cross-Coupling Reactions
The benzofuran carbonyl group participates in Suzuki-Miyaura couplings. For example:
-
Benzofuran Modification : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME) replaces the 7-methoxy group with aryl substituents, enhancing π-stacking interactions .
Example Reaction :
Biological Interactions via Chemical Reactivity
The amide and ester groups enable interactions with biological targets:
-
Enzyme Inhibition : The benzofuran carbonyl forms hydrogen bonds with protease active sites (e.g., COX-2), mimicking endogenous substrates .
-
Metabolic Activation : Ester hydrolysis in vivo generates the free carboxylic acid, which exhibits enhanced binding to serum albumin .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Key Structural Differences
- Ester vs. Carboxylic Acid : Esters (e.g., methyl/ethyl esters) enhance lipophilicity compared to carboxylic acids, impacting membrane permeability.
- Benzofuran Substituent: The 7-methoxybenzofuran-2-carbonylamino group introduces additional aromaticity and steric bulk, which may enhance binding specificity in biological systems.
Data Table: Structural and Physicochemical Comparison
Impact of Substituents on Properties
Methoxy Position: 5-Methoxy vs. 6-Methoxy: Ethyl 5-methoxyindole-2-carboxylate (CAS 128717-77-1) exhibits a lower molecular weight (235.24 vs. 7-Methoxy: In 7-methoxy-1H-indole-3-carboxylic acid (CAS 4382-54-1), the methoxy group at position 7 directs electronic effects toward the indole nitrogen, which may influence acidity (pKa ~4–5 for carboxylic acid derivatives) .
Ester vs. Carboxylic Acid :
- Methyl/ethyl esters (e.g., Methyl 6-methoxy-1H-indole-2-carboxylate) are more lipophilic (clogP ~2.5) than carboxylic acids (clogP ~1.2), enhancing blood-brain barrier penetration in drug design .
Benzofuran Moiety :
- The 7-methoxybenzofuran group in the target compound adds two aromatic rings and a hydrogen-bond acceptor (carbonyl), mimicking natural product scaffolds like psoralen. This could enhance binding to enzymes or receptors requiring planar, hydrophobic interactions .
Biological Activity
Methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer domains. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₉N₃O₅, featuring an indole moiety, methoxy groups, and a benzofuran derivative. The presence of multiple functional groups, including an amide and ester linkage, contributes to its biological activity. The structural complexity allows for interactions with various biological targets, enhancing its potential therapeutic applications.
Anti-Cancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its efficacy against:
- Breast Cancer (MCF-7 Cells) : The compound demonstrated potent inhibition of cell proliferation.
- Liver Cancer (Bel-7402 Cells) : Similar cytotoxic effects were observed, suggesting a broad spectrum of anticancer activity.
The unique combination of indole and benzofuran moieties may influence cellular signaling pathways that are crucial for cancer progression, making it a candidate for further investigation as a lead compound in cancer therapy.
Anti-Inflammatory Activity
The compound has also been identified as having anti-inflammatory properties. Compounds with similar structural features have been documented to inhibit inflammatory pathways effectively. The methoxy groups present in the structure are known to enhance the reactivity of the indole nucleus, which may contribute to its anti-inflammatory effects by modulating pro-inflammatory cytokines and other mediators .
Understanding the mechanism of action is critical for optimizing the pharmacological profile of this compound. Interaction studies reveal that this compound may bind to specific enzymes or receptors involved in cancer and inflammation. For instance:
- Enzyme Inhibition : It may inhibit key enzymes that facilitate tumor growth or inflammatory responses.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors implicated in these pathways.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole ring with acetic acid moiety | Anti-inflammatory |
| Melatonin | Indole structure with an ethylamine side chain | Sleep regulation |
| Serotonin | Indoleamine neurotransmitter | Mood regulation |
This table highlights the diversity of biological activities associated with indole derivatives, suggesting that this compound may possess unique properties due to its specific structural features.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits IC50 values in the low micromolar range against MCF-7 and Bel-7402 cell lines, indicating strong cytotoxicity.
- Inflammation Models : Animal models treated with this compound showed reduced levels of inflammatory markers compared to control groups, supporting its potential use in treating inflammatory diseases.
- Structure–Activity Relationship (SAR) : Ongoing SAR studies aim to modify the compound's structure to enhance its efficacy and reduce toxicity further.
Q & A
Q. What are the recommended methodologies for synthesizing methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate, and how can its structural purity be validated?
Answer:
- Synthesis: Begin with a multi-step approach involving condensation of indole and benzofuran precursors. For example, use a coupling reagent (e.g., EDC/HOBt) to form the amide bond between the indole-3-amino group and the benzofuran carbonyl moiety. Protect reactive groups (e.g., methoxy) during synthesis to avoid side reactions .
- Purity Validation: Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm mass via high-resolution mass spectrometry (HRMS) and analyze functional groups using FT-IR (e.g., carbonyl stretch at ~1680 cm⁻¹).
- Structural Confirmation: Use single-crystal X-ray diffraction (SHELX suite ) for unambiguous confirmation. Prepare crystals via slow evaporation in a DCM/hexane mixture and refine the structure with SHELXL .
Q. How can researchers validate the crystallographic data for this compound to resolve discrepancies in reported bond lengths or angles?
Answer:
- Validation Tools: Use the PLATON toolkit (integrated with SHELX ) to check for missed symmetry, twinning, or disordered atoms.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O) to explain packing anomalies. Compare results with similar indole derivatives (e.g., 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile ).
- Data Reconciliation: Cross-reference with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles. For example, the indole ring’s C–N bond should align with literature values (~1.37 Å ).
Advanced Research Questions
Q. What experimental strategies can address conflicting solubility or crystallization behavior observed in polar vs. non-polar solvents?
Answer:
- Solvent Screening: Use a Design of Experiments (DoE) approach to test binary solvent systems (e.g., DMSO/water, THF/hexane). Monitor crystal growth via polarized light microscopy.
- Additive Screening: Introduce co-solvents (e.g., glycerol) or surfactants to modulate nucleation. For example, ethyl acetate with 1% TWEEN-80 improved crystallization in similar indole derivatives .
- Thermodynamic Profiling: Perform differential scanning calorimetry (DSC) to identify polymorph transitions and optimize recrystallization conditions .
Q. How can researchers analyze the electronic effects of the methoxy and benzofuran substituents on the indole core’s reactivity?
Answer:
- Computational Methods: Conduct DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Compare electron density at the indole C-2 carboxylate vs. C-3 amide groups.
- Experimental Probes: Use Hammett substituent constants (σ) to quantify electronic contributions. For example, the methoxy group (σ = -0.27) may enhance nucleophilicity at the indole C-3 position .
- Spectroscopic Analysis: Employ ¹H-¹⁵N HMBC NMR to correlate substituent effects with nitrogen chemical shifts .
Q. What advanced techniques are recommended for resolving ambiguities in the compound’s supramolecular interactions (e.g., π-stacking vs. hydrogen bonding)?
Answer:
- Crystal Engineering: Use ORTEP-3 to visualize packing motifs. For example, weak C–H⋯O interactions (2.8–3.0 Å) dominate in benzofuran-containing indoles .
- Synchrotron Studies: Collect high-resolution data (λ = 0.7 Å) to detect low-occupancy interactions. Pair with topology analysis (Mercury software) to map interaction networks .
- Dynamic NMR: Probe solution-state interactions (e.g., NOESY) to compare with solid-state behavior .
Methodological Challenges
Q. How should researchers address low yields in the final amidation step during synthesis?
Answer:
- Reagent Optimization: Replace EDC/HOBt with PyBOP or HATU for higher coupling efficiency. Pre-activate the benzofuran carbonyl using DIPEA in dry DMF .
- Microwave-Assisted Synthesis: Conduct the reaction at 80°C for 20 minutes (30% higher yield vs. conventional heating ).
- Workup Refinement: Quench with cold NH₄Cl solution to precipitate the product and reduce side-product contamination .
Q. What strategies are effective for improving the compound’s stability under ambient storage conditions?
Answer:
- Lyophilization: Prepare a lyophilized powder under argon to minimize hydrolysis of the ester group.
- Excipient Blending: Formulate with cyclodextrins (e.g., β-CD) to enhance thermal stability (TGA/DSC data ).
- Light Protection: Store in amber vials with desiccants (silica gel) to prevent photodegradation of the benzofuran moiety .
Data Interpretation and Validation
Q. How can researchers reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond angles in the indole ring?
Answer:
- Basis Set Selection: Re-calculate with a larger basis set (e.g., 6-311++G**) to account for electron correlation.
- Thermal Motion Correction: Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model atomic displacement parameters.
- Comparative Analysis: Benchmark against structurally validated analogs (e.g., 5-[(benzofuran-2-yl)carbonyl]amino indole derivatives ).
Q. What statistical approaches are recommended for optimizing reaction conditions when scaling up synthesis?
Answer:
- Response Surface Methodology (RSM): Use a central composite design to model interactions between temperature, solvent ratio, and catalyst loading .
- Machine Learning: Train a model on historical data (e.g., yield vs. reagent equivalents) to predict optimal conditions.
- Process Analytical Technology (PAT): Implement in-line FT-IR to monitor reaction progression in real time .
Safety and Compliance
Q. What safety protocols are critical when handling intermediates with reactive carbonyl groups?
Answer:
- PPE Requirements: Use nitrile gloves, safety goggles, and fume hoods to prevent exposure to irritants (e.g., benzofuran derivatives ).
- Waste Management: Neutralize acidic byproducts with NaHCO₃ before disposal. Store hazardous waste in labeled containers compliant with local regulations .
- Emergency Procedures: For skin contact, rinse immediately with 10% ethanol/water to hydrolyze residual active esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
